3-methyl-5-[(pentyloxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide
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Overview
Description
3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE: is a complex heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its specific substituents, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenyl-1H-pyrazole: A structurally related compound with different substituents.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with distinct chemical properties.
Uniqueness
3-METHYL-5-[(PENTYLOXY)METHYL]-1H,4H,5H-FURO[2,3-C]PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H21N3O2S |
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Molecular Weight |
283.39 g/mol |
IUPAC Name |
3-methyl-5-(pentoxymethyl)-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide |
InChI |
InChI=1S/C13H21N3O2S/c1-3-4-5-6-17-8-10-7-11-9(2)15-16(13(14)19)12(11)18-10/h10H,3-8H2,1-2H3,(H2,14,19) |
InChI Key |
ULDGARMFNWIGOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1CC2=C(O1)N(N=C2C)C(=S)N |
Origin of Product |
United States |
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